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molecular formula C8H16N2O B8478155 1-(3-Amino-propyl)-5-methyl-pyrrolidin-2-one

1-(3-Amino-propyl)-5-methyl-pyrrolidin-2-one

Cat. No. B8478155
M. Wt: 156.23 g/mol
InChI Key: UPEOLGSIXDVOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181226B2

Procedure details

2-[3-(3-Methyl-2-oxo-pyrrolidin-1-yl)-propyl]-isoindole-1,3-dione (0.5 g, 1.74 mmol) was taken in a mixture of THF/MeOH (3.0 mL/3.0 mL). Hydrazine hydrate (0.44 g, 8.7 mmol) was added to this and the reaction was stirred at 50° C. for 16 h. The precipitate was filtered and the filtrate was concentrated to give the product 1-(3-amino-propyl)-5-methyl-pyrrolidin-2-one (0.12 g, 45%).
Name
2-[3-(3-Methyl-2-oxo-pyrrolidin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1CC[N:4]([CH2:7][CH2:8][CH2:9][N:10]2[C:18](=[O:19])[C:17]3[C:12](=CC=CC=3)[C:11]2=O)C1=O.O.NN.[CH2:25]1COCC1.CO>>[NH2:4][CH2:7][CH2:8][CH2:9][N:10]1[CH:11]([CH3:25])[CH2:12][CH2:17][C:18]1=[O:19] |f:1.2,3.4|

Inputs

Step One
Name
2-[3-(3-Methyl-2-oxo-pyrrolidin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
0.5 g
Type
reactant
Smiles
CC1C(N(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O)=O
Name
THF MeOH
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCCCN1C(CCC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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